5-溴-2-异丙氧基-3-甲基吡啶

描述

The compound of interest, 5-Bromo-2-isopropoxy-3-methylpyridine, is a brominated pyridine derivative. Pyridine derivatives are known for their utility in medicinal chemistry and as building blocks for various chemical syntheses. While the specific compound is not directly mentioned in the provided papers, related brominated pyridines and their chemical properties and reactions are extensively discussed, which can provide insights into the behavior of the compound .

Synthesis Analysis

The synthesis of brominated pyridines can be complex, involving multiple steps and various reagents. For instance, the synthesis of halogen-rich pyridines, such as 5-bromo-2-chloro-4-fluoro-3-iodopyridine, is achieved using halogen dance reactions, which allow for the introduction of different halogens into the pyridine ring . Similarly, the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid involves a series of reactions including methoxylation, oxidation, and bromination steps, leading to the desired product with high regioselectivity . These methods suggest that the synthesis of 5-Bromo-2-isopropoxy-3-methylpyridine would likely involve a targeted halogenation step, possibly in conjunction with protective group strategies to ensure the correct substitution pattern.

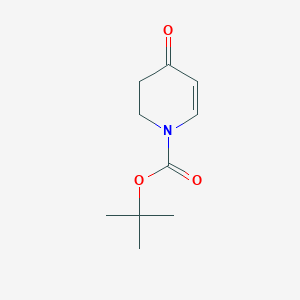

Molecular Structure Analysis

The molecular structure of brominated pyridines is characterized by the presence of a pyridine ring with one or more bromine atoms attached. The position of the bromine atoms can significantly influence the reactivity and properties of the molecule. For example, the crystal structure of a Schiff base compound derived from a brominated pyridine shows that the pyridine and benzene rings are nearly coplanar, which could be relevant for understanding the geometry of 5-Bromo-2-isopropoxy-3-methylpyridine . The molecular structure of such compounds is crucial for their interaction with other molecules, which is particularly important in the context of medicinal chemistry.

Chemical Reactions Analysis

Brominated pyridines participate in various chemical reactions, often serving as intermediates for further functionalization. The presence of a bromine atom can facilitate nucleophilic substitution reactions, as seen in the preparation of 3-acetylamino-5-ethoxypyridine from 3,5-dibromopyridine . Additionally, the reactivity of brominated pyridines can be harnessed in multicomponent chemistry, as demonstrated by the use of 2-bromo-6-isocyanopyridine in the synthesis of complex molecules like carfentanil . These examples indicate that 5-Bromo-2-isopropoxy-3-methylpyridine could also be amenable to various nucleophilic substitutions and serve as a versatile intermediate in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated pyridines are influenced by their molecular structure. For instance, the introduction of bromine atoms can increase the density and molecular weight of the compound . The presence of substituents on the pyridine ring can also affect the boiling point, solubility, and stability of the molecule. The synthesis of 5-brominated and 5,5'-dibrominated bipyridines and bipyrimidines demonstrates the impact of bromination on the properties of pyridine derivatives, which are useful for the preparation of metal-complexing molecular rods . These insights can be extrapolated to predict the properties of 5-Bromo-2-isopropoxy-3-methylpyridine, such as its potential for forming stable metal complexes.

科学研究应用

Synthesis and Biological Activities

5-溴-2-异丙氧基-3-甲基吡啶及类似化合物的一个关键应用是合成新型吡啶衍生物。例如,Ahmad等人(2017年)描述了使用Suzuki交叉偶联反应合成新型基于吡啶的衍生物的高效方法。这些衍生物显示出潜在的作为液晶手性掺杂剂的性质,并展示了各种生物活性,包括抗血栓溶解和生物膜抑制性质(Ahmad et al., 2017)。

神经科学研究

在神经科学中,5-溴-2-异丙氧基-3-甲基吡啶的衍生物已被用于研究。Schneider和Fagagna(2012年)利用溴脱氧尿苷(BrdU),这是与该化合物相关的卤代核苷酸,来监测神经干细胞(NSCs)中的DNA复制。他们发现暴露于BrdU的NSC经历胶质分化,并显示干细胞标记物的表达减少,表明对NSC行为有显著影响(Schneider & Fagagna, 2012)。

抗病毒研究

像5-溴-2-异丙氧基-3-甲基吡啶这样的化合物已在抗病毒研究中得到探索。例如,Hocková等人(2003年)研究了与该化合物结构相关的5-取代嘧啶类化合物的抗病毒活性。这些衍生物显示出对逆转录病毒的显著抑制活性,突显了它们在抗病毒治疗中的潜力(Hocková等人,2003年)。

化学合成和官能化

在化学合成领域,5-溴-2-异丙氧基-3-甲基吡啶的衍生物已被用于制备各种化学官能化产品。Gray等人(1994年)报道了2-甲氧基-6-甲基吡啶的选择性溴化,导致形成了一种与5-溴-2-异丙氧基-3-甲基吡啶在结构上相似的化合物。这项工作展示了这类化合物在合成化学中的多功能性(Gray et al., 1994)。

安全和危害

According to its Safety Data Sheet, precautions should be taken when handling 5-Bromo-2-isopropoxy-3-methylpyridine. These include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes. It should be used with personal protective equipment, including chemical impermeable gloves, and in a well-ventilated area .

属性

IUPAC Name |

5-bromo-3-methyl-2-propan-2-yloxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrNO/c1-6(2)12-9-7(3)4-8(10)5-11-9/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKPBYAWGLOPFDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1OC(C)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50626653 | |

| Record name | 5-Bromo-3-methyl-2-[(propan-2-yl)oxy]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50626653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2-isopropoxy-3-methylpyridine | |

CAS RN |

760207-88-3 | |

| Record name | 5-Bromo-3-methyl-2-(1-methylethoxy)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=760207-88-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-3-methyl-2-[(propan-2-yl)oxy]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50626653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzyl 4-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B1322441.png)

![2-Boc-7-hydroxymethyl-octahydro-pyrido[1,2-A]pyrazine](/img/structure/B1322442.png)

![5-Methyl-2-(methylthio)[1,3]oxazolo[4,5-b]pyridine](/img/structure/B1322454.png)